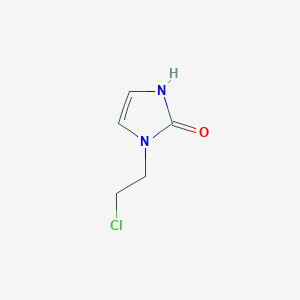
3-Methyl-2-Naphthoesäure
Übersicht
Beschreibung
3-Methyl-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a naphthalene ring system substituted with a carboxylic acid group at the second position and a methyl group at the third position
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-naphthoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s structurally similar compound, 3-methoxy-2-naphthoic acid, has been reported to act like a dopamine d4 antagonist .
Mode of Action
It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .
Biochemical Pathways
The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid, whereas methylnaphthalene is activated by the addition of fumarate to the methyl group and further degraded to 2-naphthoic acid .
Pharmacokinetics
The compound’s molecular weight of 20221 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s structurally similar compound, 3-methoxy-2-naphthoic acid, can act like a dopamine d4 antagonist , which suggests that it may have effects on neurological processes.
Action Environment
It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands , suggesting that the presence of these ligands in the environment could potentially influence its action.
Biochemische Analyse
Biochemical Properties
3-Methyl-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo oxidative coupling reactions catalyzed by specific enzymes, leading to the formation of complex organic structures . Additionally, 3-Methyl-2-naphthoic acid can act as a substrate for microbial degradation pathways, where it is broken down by specific bacterial enzymes . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 3-Methyl-2-naphthoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, 3-Methyl-2-naphthoic acid can alter membrane fluidity and disrupt energy transduction processes . These changes can lead to variations in cellular function and overall metabolic activity.
Molecular Mechanism
At the molecular level, 3-Methyl-2-naphthoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with enzymes involved in oxidative coupling reactions, thereby influencing the formation of complex organic molecules . Additionally, 3-Methyl-2-naphthoic acid can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-naphthoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-2-naphthoic acid can undergo degradation under specific conditions, leading to the formation of various by-products . These by-products can have different effects on cellular processes, highlighting the importance of understanding the temporal dynamics of the compound.
Dosage Effects in Animal Models
The effects of 3-Methyl-2-naphthoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing vascular remodeling and hypertension . At higher doses, 3-Methyl-2-naphthoic acid can exhibit toxic or adverse effects, including genotoxicity and mutagenicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Methyl-2-naphthoic acid is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various intermediates and end-products. For instance, the compound can undergo reduction and subsequent ring cleavage, resulting in the formation of simpler organic molecules . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3-Methyl-2-naphthoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function within the cell.
Subcellular Localization
3-Methyl-2-naphthoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . Understanding these localization patterns is essential for elucidating the compound’s role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylnaphthalene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 3-methyl-2-naphthoic acid often involves the catalytic oxidation of 3-methylnaphthalene using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylphthalic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of 3-methyl-2-naphthoic acid can yield 3-methyl-2-naphthalenemethanol when treated with reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Methylphthalic acid.
Reduction: 3-Methyl-2-naphthalenemethanol.
Substitution: Various substituted naphthoic acids depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
2-Naphthoic acid: Lacks the methyl group at the third position, resulting in different chemical reactivity and applications.
3-Methoxy-2-naphthoic acid: Contains a methoxy group instead of a methyl group, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Methyl-2-naphthoic acid is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This structural feature can enhance its suitability for specific reactions and applications compared to its analogs.
Eigenschaften
IUPAC Name |
3-methylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYGMUJXBUWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600821 | |
| Record name | 3-Methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-32-2 | |
| Record name | 3-Methylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















